3-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]cyclobutane-1-carboxylic acid
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Overview
Description
3-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]cyclobutane-1-carboxylic acid is an organic compound with a complex structure that includes an amino group, a cyclobutane ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]cyclobutane-1-carboxylic acid typically involves multiple steps, including the formation of the cyclobutane ring and the introduction of the amino and carboxylic acid groups. One common method involves the cyclization of a suitable precursor, followed by functional group transformations to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the cyclobutane ring and the subsequent functionalization steps.
Chemical Reactions Analysis
Types of Reactions
3-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield oxo derivatives, while reduction of the carboxylic acid group may produce alcohols.
Scientific Research Applications
3-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]cyclobutane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other biomolecules, leading to changes in biochemical pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-2-methyl-2-propanol
- 3-Amino-2,2-dimethyl-1-propanol
Uniqueness
3-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]cyclobutane-1-carboxylic acid is unique due to its cyclobutane ring structure, which imparts distinct chemical properties compared to similar compounds. This uniqueness makes it valuable for specific applications where the rigidity and spatial arrangement of the cyclobutane ring are advantageous.
Properties
CAS No. |
1638772-03-8 |
---|---|
Molecular Formula |
C11H19NO4 |
Molecular Weight |
229.276 |
IUPAC Name |
3-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)8(12)6-4-7(5-6)9(13)14/h6-8H,4-5,12H2,1-3H3,(H,13,14) |
InChI Key |
VSQSBIHMGOYUDW-LUHQIEFSSA-N |
SMILES |
CC(C)(C)OC(=O)C(C1CC(C1)C(=O)O)N |
solubility |
not available |
Origin of Product |
United States |
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